molecular formula C21H26ClN3O2 B11363602 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B11363602
M. Wt: 387.9 g/mol
InChI Key: MFCFWGAQLIALMI-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Chlorination: The indole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Coupling with Ethyl Group: The chlorinated indole is coupled with an ethyl group through a nucleophilic substitution reaction.

    Formation of the Pyrrolidin-2-one Ring: The final step involves the formation of the pyrrolidin-2-one ring by reacting the intermediate with 4-methylpiperidine and a carbonylating agent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(5-bromo-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one: Similar structure with a bromine atom instead of chlorine.

    1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one: Similar structure with a fluorine atom instead of chlorine.

    1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C21H26ClN3O2/c1-14-4-7-24(8-5-14)21(27)16-10-20(26)25(13-16)9-6-15-12-23-19-3-2-17(22)11-18(15)19/h2-3,11-12,14,16,23H,4-10,13H2,1H3

InChI Key

MFCFWGAQLIALMI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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